molecular formula C7H14NO5P B1257035 N-Acetyl-L-phosphinothricin

N-Acetyl-L-phosphinothricin

Cat. No.: B1257035
M. Wt: 223.16 g/mol
InChI Key: VZVQOWUYAAWBCP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-phosphinothricin (also known as acetyl-L-glufosinate) is a non-phytotoxic acetylated derivative of the herbicide L-phosphinothricin (L-PPT, glufosinate). This compound is of significant research interest, primarily serving as a detoxified metabolite in transgenic plants expressing the phosphinothricin-N-acetyltransferase (PAT) enzyme, which is encoded by the pat or bar genes from Streptomyces species . The PAT enzyme catalyzes the acetylation of the active herbicide L-phosphinothricin using acetyl-CoA, yielding this compound and thereby conferring resistance . This conversion is a critical mechanism of action studied in herbicide-resistant crop varieties. In a research context, this compound is an essential tool for studying herbicide metabolism and the efficacy of selectable marker genes in genetically modified plants . Unlike its precursor L-phosphinothricin, which potently inhibits glutamine synthetase (GS), leading to ammonia accumulation and plant death , this compound does not inhibit GS and shows no cytotoxic effects, making it ideal for controlled studies . Furthermore, it is highly mobile within the plant phloem, facilitating research on long-distance transport of metabolites and the development of chemical-inducible male sterility systems in plants . Researchers utilize this compound in negative selection systems, where its deacetylation back to the active, toxic L-phosphinothricin can be induced in specific tissues to study gene function and plant development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14NO5P

Molecular Weight

223.16 g/mol

IUPAC Name

(2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid

InChI

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

VZVQOWUYAAWBCP-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CCP(=O)(C)O)C(=O)O

Canonical SMILES

CC(=O)NC(CCP(=O)(C)O)C(=O)O

Synonyms

N-ac-Pt
N-acetyl-L-phosphinothricin
N-acetylphosphinothricin

Origin of Product

United States

Molecular Characteristics and Nomenclature of N Acetyl L Phosphinothricin

Systematic and Common Chemical Nomenclatures

The unique identity of a chemical compound is established through a standardized naming system. For N-Acetyl-L-phosphinothricin, several names are used across scientific literature and databases, reflecting its structure and relationship to other compounds.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name that precisely describes the molecule's structure. The preferred IUPAC name for this compound is (2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid . nih.gov This name specifies the stereochemistry at the second carbon as '(S)', which corresponds to the L-configuration for amino acids.

Beyond its systematic name, the compound is known by several synonyms. One of the most common is N-Acetyl-L-glufosinate, which highlights its origin as the acetylated form of L-glufosinate (also known as phosphinothricin). kegg.jp Other recorded synonyms include N-ac-Pt, L-N-Acetylphosphinothricin, and various identifiers from chemical databases like CHEBI:131436. nih.govkegg.jp

Table 1: Chemical Nomenclature of this compound
Nomenclature TypeNameSource
Preferred IUPAC Name(2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid nih.gov
Common SynonymN-Acetyl-L-glufosinate kegg.jp
Common SynonymThis compound nih.govjst.go.jp
Systematic Synonym(2S)-2-acetamido-4-(methylphosphinato)butanoic acid nih.gov
AbbreviationN-ac-Pt nih.gov

Molecular Formula and Mass Data

The elemental composition of this compound is described by its molecular formula: C7H14NO5P . nih.govebi.ac.uk This indicates that each molecule contains seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom.

Based on this composition, key mass data can be calculated. The molecular weight (or average mass) is approximately 223.16 g/mol . nih.govkegg.jp For high-resolution mass spectrometry, the monoisotopic mass is a more precise measure, calculated using the mass of the most abundant isotopes of each element. The monoisotopic mass for this compound is approximately 223.06096 Da . nih.govebi.ac.uk

Table 2: Molecular and Mass Data for this compound
Data PointValueSource
Molecular FormulaC7H14NO5P nih.govebi.ac.uk
Molecular Weight (Average Mass)223.16 g/mol nih.govkegg.jp
Monoisotopic Mass (Exact Mass)223.06096 Da nih.govebi.ac.uk

Stereochemical Considerations and Enantiomeric Purity

Stereochemistry is a critical aspect of the molecular identity and biological function of this compound. The "L" in its name and the "(2S)" in its IUPAC nomenclature signify that it has a specific three-dimensional arrangement of atoms around its chiral center. nih.gov This chiral carbon is the alpha-carbon (the second carbon atom), which is bonded to the amino group.

This compound is derived from L-phosphinothricin (L-glufosinate), a naturally occurring phosphinic acid analog of the amino acid L-glutamate. rsc.org The stereochemistry of many such natural organophosphorus compounds is predominantly in the L-form. mdpi.com The retention of this L-configuration during acetylation is significant.

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the stereochemical purity of a chiral substance. It indicates how much of one enantiomer (e.g., the L-form) is present compared to the other (the D-form). In the context of synthesizing related compounds like L-phosphinothricin, achieving high enantiomeric purity is a key goal. Research has demonstrated synthetic methods, such as enzymatic reductive amination, that can produce the L-enantiomer with a very high purity of over 99% ee. sci-hub.se The enantiomeric purity of a final product can be verified using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the L- and D-enantiomers. google.com The focus on producing the enantiomerically pure L-form is often tied to its specific biological activity. rsc.org

Enzymatic Formation of N Acetyl L Phosphinothricin: Phosphinothricin N Acetyltransferase Pat

Sources and Genetic Basis of Phosphinothricin (B1261767) N-Acetyltransferase (PAT) Enzymes

Identification of bar and pat Genes from Streptomyces hygroscopicus and Streptomyces viridochromogenes

The genes responsible for encoding the phosphinothricin N-acetyltransferase (PAT) enzyme, which confers resistance to the herbicide phosphinothricin (also known as glufosinate), were first isolated from soil bacteria. biorxiv.org Specifically, the bialaphos (B1667065) resistance (bar) gene was identified in Streptomyces hygroscopicus, a producer of the tripeptide antibiotic bialaphos. biorxiv.orgresearchgate.net Bialaphos contains phosphinothricin, which acts as an inhibitor of glutamine synthetase. researchgate.net The bar gene product acetylates phosphinothricin, thus inactivating it. biorxiv.orgresearchgate.net

Similarly, the phosphinothricin acetyltransferase (pat) gene was isolated from Streptomyces viridochromogenes. biorxiv.orguniv-rennes1.fr This gene also encodes an enzyme that acetylates the free amino group of phosphinothricin, preventing autotoxicity in the bacterium. google.com Both the bar and pat genes have been widely used to engineer herbicide resistance in various crops. biorxiv.org

The pat gene from S. viridochromogenes was identified on a 0.8-kb BglII fragment and its nucleotide sequence revealed an open reading frame encoding a polypeptide of 183 amino acids. nih.gov The translation of the pat gene is initiated by a GTG codon. nih.gov

Homology and Evolutionary Relationships of PAT Enzymes

The PAT enzymes encoded by the bar and pat genes share significant homology. nih.gov The pat gene from S. viridochromogenes shows considerable sequence similarity to the bar gene from S. hygroscopicus. nih.gov However, variations have been noted in the 5'-noncoding regions of these genes, which may indicate differences in their regulation. nih.gov A bar gene identified in Streptomyces coelicolor A3(2) showed 32.2% and 30.4% identity to the products of the pat and bar genes from S. viridochromogenes and S. hygroscopicus, respectively. nih.gov

The PAT family of proteins is ancient, with members found in a wide range of organisms from bacteria to mammals, indicating the evolutionary importance of their function. nih.gov

Identification of PAT Analogs in Other Organisms (e.g., Pseudomonas syringae)

While the primary focus has been on Streptomyces, enzymes with similar functions have been identified in other microorganisms. For instance, a protein acetyltransferase (Pat) enzyme was identified in Salmonella enterica that regulates the activity of acetyl-coenzyme A synthetase. nih.gov Although this Pat enzyme has a different primary substrate, it highlights the presence of protein acetyltransferases across different bacterial species. The search for novel enzymes with PAT-like activity continues, with gene mining from various microbial sources being a common strategy.

Biochemical Characterization of PAT Activity

Catalytic Mechanism of L-Phosphinothricin Acetylation

The enzymatic reaction catalyzed by Phosphinothricin N-Acetyltransferase (PAT) involves the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the α-amino group of L-phosphinothricin. biorxiv.org This acetylation results in the formation of N-Acetyl-L-phosphinothricin, thereby inactivating the herbicidal properties of phosphinothricin. biorxiv.orguniprot.org

The catalytic mechanism of the PAT enzyme from S. hygroscopicus (bar gene product) has been elucidated through structural and biochemical studies. nih.gov It utilizes a conserved catalytic glutamate (B1630785) residue (Glu88) that acts as a general base. nih.gov This residue deprotonates the amino group of phosphinothricin, facilitated by a water molecule that acts as a proton shuttle. nih.gov The deprotonated amino group then performs a nucleophilic attack on the carbonyl carbon of acetyl-CoA. nih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by an oxyanion hole created by a positively charged histidine (His137) and its proton donor, a tyrosine residue (Tyr107). nih.gov

Mutational analyses have confirmed the critical roles of these active site residues. For example, mutating the catalytic Glu88 to alanine (B10760859) or glutamine significantly reduces the enzyme's activity towards phosphinothricin. biorxiv.orgnih.gov

Substrate Specificity and Affinity (e.g., L-phosphinothricin, methionine sulfoximine, other amino acids)

Phosphinothricin N-Acetyltransferase exhibits a notable preference for L-phosphinothricin as its substrate. researchgate.net Early in vitro assays demonstrated that both the BAR and PAT enzymes have a higher affinity for phosphinothricin compared to the 20 common proteinogenic amino acids. nih.govosti.gov

However, subsequent research has revealed that the enzyme is not entirely specific. The BAR enzyme has been shown to convert endogenous plant amino acids, such as aminoadipate and tryptophan, into their N-acetylated forms. nih.gov In vitro kinetic assays have determined an apparent Michaelis constant (Km) value of 132 ± 19.2 µM for phosphinothricin with the BAR enzyme, which is consistent with previously published data. biorxiv.org While aminoadipate and tryptophan are also substrates for BAR in vitro, they did not reach saturation concentration, indicating a lower affinity compared to phosphinothricin. biorxiv.org

The enzyme from S. hygroscopicus acetylates phosphinothricin and demethylphosphinothricin (B1233513) but does not act on bialaphos or glutamate. researchgate.net The specificity of PAT enzymes is crucial, as off-target activities can have unintended metabolic consequences in genetically modified organisms expressing these enzymes. nih.gov

SubstrateEnzyme SourceKm (µM)Notes
L-PhosphinothricinS. hygroscopicus (BAR)132 ± 19.2High affinity and catalytic activity. biorxiv.org
AminoadipateS. hygroscopicus (BAR)Not determinedIn vitro substrate, but did not reach saturation. biorxiv.org
TryptophanS. hygroscopicus (BAR)Not determinedIn vitro substrate, but did not reach saturation. biorxiv.org
GlutamateS. hygroscopicus (BAR)No activityNot a substrate for the enzyme. researchgate.net
BialaphosS. hygroscopicus (BAR)No activityNot a substrate for the enzyme. researchgate.net

Kinetic Parameters of PAT Enzymes

The catalytic efficiency and substrate affinity of PAT enzymes are described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km value indicates the substrate concentration at which the reaction rate is half of its maximum, reflecting the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

Different PAT enzymes exhibit a range of kinetic values. For instance, the PAT enzyme from a novel marine bacterium, Rhodococcus sp. strain YM12, designated as RePAT, has a Km of 0.076 mM and a kcat of 131 min⁻¹ for L-phosphinothricin. researchgate.netresearchgate.net The BAR enzyme, from S. hygroscopicus, shows a Km of 0.06 mM for phosphinothricin. uniprot.org In another study, the BAR enzyme from S. viridochromogenes was reported to have an apparent Km of approximately 132 μM (0.132 mM). biorxiv.org These variations in kinetic parameters underscore the diversity of these enzymes across different species.

Table 1: Kinetic Parameters of Selected Phosphinothricin N-Acetyltransferase (PAT) Enzymes

EnzymeSource OrganismSubstrateKm (mM)kcat (min-1)
RePATRhodococcus sp. strain YM12L-Phosphinothricin0.076131
BARStreptomyces hygroscopicusPhosphinothricin0.06Not Reported
BARStreptomyces viridochromogenesPhosphinothricin~0.132Not Reported

Cofactor Requirements (e.g., Acetyl-CoA)

The catalytic activity of Phosphinothricin N-Acetyltransferase is entirely dependent on the presence of the cofactor Acetyl-Coenzyme A (Acetyl-CoA). biorxiv.orguniprot.orgchemwhat.com Acetyl-CoA serves as the donor of the acetyl group that is transferred to L-phosphinothricin, resulting in its inactivation. biorxiv.orguniprot.org The reaction is as follows:

L-Phosphinothricin + Acetyl-CoA → this compound + CoA biorxiv.orgchemwhat.com

Structural Biology of Phosphinothricin N-Acetyltransferase

The three-dimensional structure of PAT provides a foundation for understanding its catalytic mechanism and substrate specificity. X-ray crystallography has been pivotal in revealing the detailed architecture of these enzymes.

Crystal Structure Determination of PAT and its Complexes

The crystal structures of several PAT enzymes have been determined, including those from Pseudomonas syringae pv. tomato DC3000 (syr_pat), Sinorhizobium meliloti, and Brucella ovis. nih.govkcl.ac.ukatomistry.comebi.ac.uk These structures reveal that PAT enzymes belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. biorxiv.orgnih.govgoogle.com For instance, the crystal structure of syr_pat was solved at 1.6 Å resolution in its apo form and at 2.5 Å resolution in a complex with L-phosphinothricin. nih.govkcl.ac.uk The structure of a PAT from Sinorhizobium meliloti in complex with Acetyl-CoA has also been determined at a resolution of 1.15 Å. rcsb.org These structures typically show a homodimeric assembly. biorxiv.org The core of the monomeric unit consists of a mixed β-sheet flanked by α-helices, a characteristic feature of the GNAT fold. scielo.br

Active Site Architecture and Binding Modes of L-Phosphinothricin

The active site of PAT is situated in a cleft where both L-phosphinothricin and Acetyl-CoA bind. biorxiv.org The binding of the cofactor Acetyl-CoA occurs in a cleft between α-helices, with the acetyl group pointing towards the catalytic center. biorxiv.org The adenine (B156593) portion of Acetyl-CoA is located on the enzyme's surface, and a network of hydrogen bonds, particularly involving a conserved P-loop, secures the pyrophosphate group. nih.gov

The binding of L-phosphinothricin is guided by specific interactions with active-site residues. biorxiv.org The structure of the BAR enzyme in a ternary complex with CoA and phosphinothricin shows how the substrate is positioned for catalysis. biorxiv.org A conserved glutamic acid residue (Glu88 in BAR) acts as a general base, deprotonating the amino group of phosphinothricin through a water molecule to facilitate the nucleophilic attack on the acetyl group of Acetyl-CoA. biorxiv.org

Insights from Site-Directed Mutagenesis on Substrate Specificity and Catalysis

Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues in the PAT active site. biorxiv.orgnih.govkcl.ac.uk Studies on the BAR enzyme have shown that mutating the catalytic Glu88 to either alanine or glutamine significantly reduces its activity towards phosphinothricin. biorxiv.orgnih.gov This confirms the critical role of this residue in the catalytic mechanism.

In another study on the RePAT enzyme from Rhodococcus sp. strain YM12, site-directed mutagenesis was used to investigate the importance of specific residues for glufosinate (B12851) resistance. scielo.brscielo.brresearchgate.net The results demonstrated that the amino acid at position 120 (Valine) is important for the function of RePAT. scielo.brresearchgate.net These mutagenesis studies, when combined with structural data, provide a detailed understanding of the structure-function relationships that govern the catalytic efficiency and substrate specificity of PAT enzymes. biorxiv.orgresearchgate.net

Metabolism and Catabolism of N Acetyl L Phosphinothricin in Biological Systems

Formation and Accumulation in Engineered Organisms

The synthesis of N-Acetyl-L-phosphinothricin is the cornerstone of glufosinate (B12851) herbicide tolerance in a wide array of transgenic crops. This bio-engineering strategy involves the introduction of a specific gene that encodes an enzyme capable of neutralizing the herbicidal effects of L-phosphinothricin, the active component of glufosinate.

Genetically modified crops achieve tolerance to glufosinate through the expression of the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, which is encoded by either the pat gene from Streptomyces viridochromogenes or the bar gene from Streptomyces hygroscopicus. nih.govresearchgate.net These genes are functionally homologous, sharing a high degree of identity at both the nucleotide and amino acid sequence levels. nih.gov

The PAT enzyme specifically catalyzes the acetylation of the free amino group of L-phosphinothricin (L-glufosinate), using acetyl-CoA as a cofactor, to produce this compound. fao.org This conversion is a detoxification process; the resulting N-acetylated compound is non-phytotoxic because it can no longer bind to and inhibit its target enzyme, glutamine synthetase (GS). nih.govfao.orgcogem.net In non-transgenic plants, the inhibition of GS by L-phosphinothricin leads to a rapid and toxic accumulation of ammonia (B1221849) and a deficiency in glutamine, ultimately causing cell death. cogem.netuniv-rennes1.fr By acetylating L-phosphinothricin, the PAT enzyme effectively prevents this toxic cascade, allowing the plant to function normally even after herbicide application. nih.govfao.org

Once formed, this compound is a highly stable end-product within the transgenic plant tissues. univ-rennes1.frnih.gov Metabolic studies in genetically modified tobacco and carrot plants have shown that following the rapid N-acetylation of L-phosphinothricin, the resulting this compound does not undergo significant further degradation. researchgate.netuniv-rennes1.fr This stability effectively sequesters the herbicidal molecule, preventing it from interfering with the plant's nitrogen metabolism. The acetylation step essentially blocks the alternative degradation pathway that occurs in untransformed plants, which involves deamination and decarboxylation. univ-rennes1.frnih.gov

The stability of this compound ensures that the detoxification is permanent for the life of the plant cell. Research has identified it as one of the final, stable products of L-phosphinothricin metabolism in PAT-expressing plants. researchgate.net This accumulation has been observed in various transgenic crops, including maize, soybean, and cotton, confirming its role as the terminal detoxification product. acs.org

Table 1: Comparison of L-Phosphinothricin Metabolism in Untransformed vs. Transgenic Plants

Feature Untransformed (Non-Tolerant) Plants Transgenic (PAT-Expressing) Plants
Primary Metabolic Pathway Deamination and Decarboxylation N-Acetylation
Key Enzyme Plant-native enzymes Phosphinothricin Acetyltransferase (PAT)
Initial Metabolite 4-methylphosphinico-2-oxo-butanoic acid (PPO) This compound
End Product(s) 3-methylphosphinico-propanoic acid (MPP) This compound
Effect on Glutamine Synthetase Inhibition by L-Phosphinothricin No inhibition

| Outcome of Herbicide Application | Ammonia accumulation, cell death | Tolerance, normal growth |

Deacetylation and Reversion Pathways

While this compound is a stable endpoint in transgenic plants, specific enzymes exist, primarily in microorganisms, that can reverse the acetylation process. This deacetylation has significant implications for both environmental fate and biotechnological applications.

Certain microorganisms possess enzymes capable of deacetylating N-acetylated compounds. One such enzyme is a phosphinothricin tripeptide acetyl hydrolase, which can cleave the acetyl group from this compound, thereby regenerating the active herbicidal compound, L-phosphinothricin. This process is a critical step in the microbial catabolism of phosphinothricin-containing natural products.

The enzymatic deacetylation process can be harnessed for biotechnological purposes, particularly for the production of pure L-glufosinate. Chemical synthesis of glufosinate typically results in a racemic mixture of D- and L-isomers, but only the L-isomer has herbicidal activity. nih.govuniv-rennes1.fr A biocatalytic approach can be employed to resolve this mixture. By using an enzyme that selectively deacetylates this compound while leaving the N-acetylated D-isomer untouched, it is possible to produce enantiomerically pure L-glufosinate. This method offers a highly specific and efficient alternative to traditional chemical resolution techniques.

Microbial Metabolism of Phosphinothricin and its Acetylated Derivatives

Soil bacteria have demonstrated the ability to metabolize phosphinothricin through at least three different enzymatic reactions. nih.gov The two primary initial degradation pathways observed in soil bacteria are:

Acetylation: Similar to transgenic plants, some bacterial strains possess an acetyltransferase that synthesizes this compound in the presence of L-phosphinothricin and acetyl coenzyme A. nih.gov This is an inactivation mechanism.

Transamination/Deamination: Many strains can degrade L-phosphinothricin to its corresponding oxo-acid, PPO, through transamination. nih.gov One species, Rhodococcus sp., was found to utilize oxidative deamination to form PPO, and could use phosphinothricin as a sole nitrogen source. nih.gov

The microbial degradation of this compound itself is less detailed in these studies, which primarily focus on the initial metabolism of the parent compound, L-phosphinothricin. However, the formation of this compound by some soil bacteria indicates that this acetylated derivative is a key component of the microbial metabolic landscape for this compound. nih.gov

Biosynthesis of L Phosphinothricin Precursor of N Acetyl L Phosphinothricin

Identification and Characterization of the Phosphinothricin (B1261767) Tripeptide (PTT) Biosynthetic Gene Cluster in Streptomyces Species

The genes responsible for the biosynthesis of PTT are organized in a cluster. In Streptomyces viridochromogenes Tü494, this cluster spans approximately 40.2 kilobase pairs and contains 24 genes essential for PTT production. nih.govnih.gov The entire gene cluster has been successfully cloned and expressed in a heterologous host, Streptomyces lividans, confirming that this set of genes is sufficient for PTT biosynthesis. nih.gov

Key genes within this cluster have been identified and their functions elucidated through gene inactivation studies and sequence analysis. nih.govnih.gov These genes encode the enzymes required for the entire biosynthetic pathway, as well as proteins involved in regulation and self-resistance. nih.govnih.gov The resistance mechanism is conferred by the pat gene (or bar in S. hygroscopicus), which encodes phosphinothricin N-acetyltransferase. This enzyme acetylates L-PT, a crucial step not only for resistance but also for the biosynthesis itself, as N-acetylated intermediates are the substrates for the peptide synthetases. nih.gov

Table 1: Key Genes in the PTT Biosynthetic Gene Cluster of S. viridochromogenes

GeneEncoded Protein/FunctionReference
phsA, phsB, phsCNonribosomal peptide synthetases nih.govasm.org
ppmPhosphoenolpyruvate (B93156) phosphomutase nih.govoup.com
ppdPhosphonopyruvate (B1221233) decarboxylase nih.govoup.com
pmiPhosphinomethylmalate isomerase nih.gov
prpARegulatory protein nih.govnih.gov
patPhosphinothricin N-acetyltransferase (resistance) nih.govresearchgate.net
the1, the2Thioesterases researchgate.netasm.org

Postulated Biosynthetic Pathway of Phosphinothricin

The biosynthesis of L-phosphinothricin is a multi-step process that begins with simple precursors from primary metabolism. nih.gov

The synthesis of the phosphinothricin moiety starts from phosphoenolpyruvate (PEP). nih.govnih.gov Two molecules of PEP, one molecule of acetyl-CoA, and a methyl group from methylcobalamin (B1676134) are the primary building blocks for the core structure of phosphinothricin. nih.gov The alanine (B10760859) residues of the tripeptide are supplied from the primary metabolic pool. nih.gov

The initial steps of the pathway involve the conversion of PEP to phosphonopyruvate. This reaction is catalyzed by PEP phosphomutase (Ppm) , an enzyme that facilitates an intramolecular rearrangement to form a C-P bond. oup.comfrontiersin.org This reaction has an unfavorable equilibrium, which is overcome by the subsequent irreversible decarboxylation of phosphonopyruvate to phosphonoacetaldehyde, a reaction catalyzed by phosphonopyruvate decarboxylase (Ppd) . nih.govfrontiersin.org

The assembly of the tripeptide is carried out by a nonribosomal peptide synthetase (NRPS) system. nih.govasm.org In S. viridochromogenes, this system is composed of three separate proteins: PhsA, PhsB, and PhsC. nih.govasm.org PhsA is responsible for activating and incorporating the N-acetylated precursor of phosphinothricin, while PhsB and PhsC activate and add the two alanine residues. nih.govasm.org The use of N-acetylated intermediates is a key feature of this biosynthetic pathway. asm.org

A defining characteristic of phosphinothricin is the presence of a C-P-C bond, a feature that is exceptionally rare in natural products. asm.orgnih.govnih.gov The first C-P bond is established early in the pathway through the action of PEP phosphomutase. nih.gov The second C-P bond, which creates the final C-P-C linkage, is formed later in the pathway. nih.gov This step is thought to involve a vitamin B12-dependent P-methylase, PhpK, which adds a methyl group to a phosphinate intermediate. acs.org

Regulatory Mechanisms of PTT Biosynthesis

The biosynthesis of PTT is tightly regulated. A key regulatory gene identified in the cluster is prpA. nih.govnih.gov The protein encoded by prpA is believed to be a transcriptional activator that controls the expression of other genes within the biosynthetic cluster. nih.gov Analysis of the PrpA protein sequence suggests it is a response regulator, though it lacks a typical N-terminal receiver domain, indicating a potentially novel activation mechanism. nih.gov The transcriptional start sites of the pmi and prpA genes have been mapped, providing further insight into the regulatory network governing PTT production. nih.gov

Advanced Research Methodologies and Analytical Techniques for N Acetyl L Phosphinothricin

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating and quantifying N-Acetyl-L-phosphinothricin from complex biological matrices. The polarity of the molecule, conferred by the phosphinico and carboxylic acid groups, dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of this compound and its parent compound, L-phosphinothricin. Due to their high polarity and lack of a strong chromophore, direct detection is challenging. Therefore, methods often involve derivatization to enhance detectability, typically by fluorescence.

Research has established HPLC protocols for the chiral separation and quantification of L-phosphinothricin, which are adaptable for this compound. nih.gov A common approach involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent isoindole derivatives. nih.gov These derivatives can then be separated on a reversed-phase C18 column. nih.govinsights.bio

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a means to separate these polar compounds without derivatization, often coupled with mass spectrometry for detection. biorxiv.orgchromatographyonline.com

Table 1: Example HPLC Parameters for Analysis of Related Compounds

Parameter Condition Source
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
HILIC (e.g., 150 mm, 2.6 µm) biorxiv.org
Mobile Phase 50 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (9:1 v/v) nih.gov
Acetonitrile/water gradient with 5 mM ammonium formate biorxiv.org
Flow Rate 0.6 - 1.0 mL/min nih.govbiorxiv.org
Detection Fluorescence (λex = 340 nm, λem = 450 nm) after OPA/NAC derivatization nih.gov
Mass Spectrometry (MS) biorxiv.org

| Retention Time | L-phosphinothricin: ~11 min (under specific C18 conditions) | nih.gov |

This table presents typical conditions used for the parent compound L-phosphinothricin, which are foundational for developing methods for this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for the qualitative analysis of L-phosphinothricin metabolism, allowing for the clear separation of the parent herbicide from its acetylated form and other degradation products. univ-rennes1.frresearchgate.net In studies involving transgenic plants, TLC has been instrumental in demonstrating the conversion of L-phosphinothricin to this compound. researchgate.netnih.gov

To visualize the separated compounds, radiolabeling of L-phosphinothricin (e.g., with ¹⁴C) is frequently employed. researchgate.netnih.gov Following separation on cellulose (B213188) or silica (B1680970) gel plates, autoradiography reveals the spots corresponding to different metabolites. univ-rennes1.frresearchgate.net The identity of this compound is confirmed by co-chromatography with a synthesized reference standard. univ-rennes1.frasm.org The mobility of this compound on the TLC plate can be influenced by pH. univ-rennes1.frnih.gov

Table 2: TLC Systems for the Separation of Phosphinothricin (B1261767) Metabolites

Stationary Phase Mobile Phase (Solvent System) Application Source
Cellulose Pyridine : n-butanol : acetic acid : water (10:15:3:12, by vol.) Separation of L-Pt, N-Acetyl-L-Pt, PPO, and MPP in plant extracts. univ-rennes1.fr
Cellulose 1-Propanol : 25% ammoniacal solution (3:2, v/v) Analysis of L-Pt and its metabolites in various plant species. researchgate.net

Abbreviations: L-Pt (L-phosphinothricin), N-Acetyl-L-Pt (this compound), PPO (4-methylphosphinico-2-oxo-butanoic acid), MPP (3-methylphosphinico-propanoic acid).

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for profiling its presence alongside other metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of molecules. Both ¹H NMR and ³¹P NMR are particularly valuable for characterizing phosphinothricin derivatives. While comprehensive spectral data for this compound is not widely published, its structure can be confirmed by comparing its spectrum to that of the parent L-phosphinothricin. The addition of the acetyl group results in predictable changes, such as the appearance of a methyl signal (~2 ppm) in the ¹H NMR spectrum and shifts in the signals of adjacent protons.

³¹P NMR is highly specific for phosphorus-containing compounds and can be used to distinguish between different phosphinates. nih.gov Advanced NMR techniques using chiral solvating agents can even be employed to differentiate between enantiomers of chiral phosphorus compounds, which is relevant for studying the stereospecific acetylation of L-phosphinothricin. nih.gov Studies have successfully used ¹³C-NMR spectroscopy to identify various metabolites of L-phosphinothricin. researchgate.net

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful and highly sensitive technique for metabolite profiling. nih.gov It allows for the detection and quantification of this compound and other related metabolites in complex biological samples. biorxiv.orgnih.gov

Untargeted metabolomics workflows often use high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, to detect a wide range of metabolites that are differentially expressed between samples (e.g., transgenic vs. non-transgenic plants). biorxiv.orgnih.gov Targeted analysis, often performed with a triple-quadrupole mass spectrometer (QqQ), offers high sensitivity and specificity for quantifying known compounds like this compound by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM). nih.goveurl-pesticides.eu This approach has been used to identify other N-acetylated amino acids in plants expressing the bar gene, demonstrating the utility of the technique for detecting products of phosphinothricin acetyltransferase activity. biorxiv.orgnih.gov

Table 3: Mass Spectrometry Approaches for Metabolite Analysis

Technique Instrument Type Application Source
LC-MS/MS Triple-Quadrupole (QqQ) Targeted quantification of acetylated amino acids. nih.gov
LC-MS² Q-Exactive / Q-TOF Untargeted metabolomics to identify novel metabolites. biorxiv.orgnih.gov

Molecular and Genetic Methodologies

The existence and study of this compound are intrinsically linked to molecular and genetic methodologies. The compound is primarily found in organisms genetically engineered to express a phosphinothricin N-acetyltransferase.

The key genetic elements are the phosphinothricin acetyltransferase (pat) gene, originally isolated from Streptomyces viridochromogenes, and the bialaphos (B1667065) resistance (bar) gene from Streptomyces hygroscopicus. biorxiv.orguniv-rennes1.fr These genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which specifically transfers an acetyl group from acetyl-coenzyme A to the amino group of L-phosphinothricin, thereby inactivating it and conferring resistance. biorxiv.orgnih.gov

The process of creating organisms that produce this compound involves standard genetic engineering techniques. These include:

Gene Cloning and Modification: The bacterial pat or bar gene is cloned and often modified with plant-specific regulatory elements (e.g., promoters like the CaMV 35S promoter) to ensure high levels of expression in plant cells. univ-rennes1.fr

Gene Transfer: The modified gene construct is introduced into the plant genome. A widely used method is Agrobacterium-mediated gene transfer, where the gene is inserted into a Ti-plasmid and transferred to plant cells, such as tobacco leaf disks. univ-rennes1.frnih.gov Direct gene transfer methods, like protoplast transformation, have also been successfully used in species such as carrot. univ-rennes1.frresearchgate.net

Selection and Regeneration: Transformed cells are selected on a medium containing phosphinothricin, as only the cells successfully expressing the resistance gene will survive. univ-rennes1.fr These selected cells are then regenerated into whole, transgenic plants that systemically produce this compound upon exposure to the herbicide.

These molecular methodologies are not only for creating the resistant organisms but are also fundamental research tools to study the efficiency of acetylation, the metabolic fate of the herbicide, and the specificity of the PAT enzyme. nih.govresearchgate.net

Gene Cloning and Expression in Heterologous Systems

The study of this compound is intrinsically linked to the biosynthesis of phosphinothricin tripeptide (PTT), a natural herbicide also known as bialaphos. nih.govasm.org this compound can act as a key intermediate in this pathway. A significant breakthrough in understanding this pathway was the cloning and heterologous expression of the entire PTT biosynthetic gene cluster from the producing organism Streptomyces viridochromogenes. nih.govnih.gov

Researchers constructed a fosmid library of genomic DNA from S. viridochromogenes and successfully identified a clone containing the complete PTT biosynthetic gene cluster within a 40,241-base-pair insert. nih.gov This insert was found to contain 29 open reading frames (ORFs). nih.gov To confirm the functionality of the cloned gene cluster, it was expressed in a heterologous host, Streptomyces lividans, a species that does not naturally produce PTT. nih.gov The integration of the fosmid into the chromosome of S. lividans conferred the ability to synthesize the bioactive PTT compound. nih.govnih.gov Further deletion analysis established that a minimum of 24 ORFs were essential for PTT production in this heterologous system. nih.gov

Heterologous expression has proven to be an invaluable strategy for producing, activating, and modifying the biosynthetic pathways of natural products, especially when the native producing organisms are genetically intractable or produce the compound in minute quantities. nih.gov This approach not only facilitates the production of compounds like PTT but also provides a platform for engineering novel derivatives. For instance, a heterologous expression system was developed for PhsA, one of the nonribosomal peptide synthetase (NRPS) proteins involved in PTT biosynthesis, to gain insight into the late stages of its formation. acs.org

Table 1: Examples of Heterologous Expression for PTT Biosynthesis

Gene/Gene ClusterOriginal SourceHeterologous HostVector SystemKey FindingReference
Phosphinothricin Tripeptide (PTT) biosynthetic gene clusterStreptomyces viridochromogenes DSM 40736Streptomyces lividans 66Fosmid 5-9GConferred PTT biosynthetic capability to the host, confirming the integrity of the cloned cluster. nih.govnih.gov
PhsA (Nonribosomal peptide synthetase)Streptomyces viridochromogenesEscherichia coli (for expression)Maltose binding protein (MBP) fusion vectorEnabled in vitro characterization of PhsA activity with substrates like N-acetylphosphinothricin. acs.org
Phosphinothricin acetyltransferase (bar gene)Streptomyces hygroscopicusEscherichia coliTranslational coupling-based vectorAchieved enhanced expression of the enzyme for purification and kinetic analysis. nih.gov

Gene Inactivation and Overexpression Studies for Pathway Elucidation

Gene inactivation and overexpression are powerful tools for dissecting complex biosynthetic pathways by revealing the specific function of individual genes. nih.govresearchgate.net In the study of PTT biosynthesis, these techniques have been instrumental in defining the boundaries of the gene cluster and assigning roles to specific ORFs. nih.gov

By creating targeted gene disruptions, researchers can block the biosynthetic pathway at specific steps. The resulting mutant fails to produce the final product and often accumulates the intermediate substrate of the disabled enzyme. Analysis of these accumulated compounds provides direct evidence for the gene's function. For example, gene inactivation studies in S. viridochromogenes Tü494 were used to identify the borders of the PTT gene cluster. nih.govresearchgate.net The targeted inactivation of the peptide synthetase genes phsA, phsB, and phsC led to PTT-nonproducing mutants, confirming their essential roles in the nonribosomal assembly of the tripeptide. nih.gov Specifically, the PhsA protein was shown to be involved in the activation of an early precursor, N-acetyl-demethylphosphinothricin. nih.gov

Isotope Labeling Studies for Metabolic Tracing

Isotope labeling is a definitive technique for tracing the metabolic fate of compounds and elucidating biosynthetic origins. nih.gov By introducing molecules containing heavy isotopes (e.g., ¹⁴C or ¹³C) into a biological system, researchers can follow the incorporation of these labels into downstream metabolites. nih.govuniv-rennes1.fr

This methodology has been applied to study the metabolism of L-phosphinothricin (L-Pt) in plants. univ-rennes1.frresearchgate.netoup.com In non-transgenic plants, studies using ¹⁴C-labeled L-Pt revealed a degradation pathway where L-Pt is first deaminated to form 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is subsequently decarboxylated to 3-methylphosphinico-propanoic acid (MPP). univ-rennes1.frresearchgate.net

The metabolic route is significantly different in transgenic plants that have been engineered for herbicide resistance by introducing the phosphinothricin-N-acetyl-transferase (pat) gene. univ-rennes1.frresearchgate.net When these transgenic plants are exposed to ¹⁴C-labeled L-Pt, the primary metabolic product is this compound (ac-Pt). univ-rennes1.frresearchgate.netoup.com The rapid acetylation of L-Pt effectively prevents its entry into the degradation pathway observed in unmodified plants. univ-rennes1.fr These tracing studies confirmed that this compound is a stable terminal metabolite in these transgenic organisms, demonstrating how the introduction of a single gene can fundamentally alter a metabolic pathway. univ-rennes1.frresearchgate.net

Enzyme Activity Assays and Kinetic Analysis

Enzyme activity assays and kinetic analysis are fundamental for characterizing the enzymes involved in the biosynthesis and modification of this compound. These studies provide quantitative data on substrate specificity, catalytic efficiency, and reaction mechanisms. acs.orgnih.gov

A major focus of enzymatic research has been on phosphinothricin acetyltransferase (PAT), the enzyme responsible for the N-acetylation of phosphinothricin. nih.govbiorxiv.org This enzyme, encoded by the bar or pat gene, is the basis for herbicide resistance in many genetically modified crops. biorxiv.org Kinetic parameters, including the Michaelis constant (Kₘ) and catalytic rate (kcat), have been determined for PAT enzymes from various microbial sources. For example, the PAT enzyme from Streptomyces hygroscopicus was found to have an apparent Kₘ of approximately 132 μM for phosphinothricin. biorxiv.org A novel cold-adapted PAT from Rhodococcus sp. (RePAT) exhibited a Kₘ of 76 μM and a kcat of 131 min⁻¹. researchgate.netresearchgate.net

Kinetic analysis has also been applied to other enzymes in the PTT pathway. The nonribosomal peptide synthetase PhsA was studied using an ATP-pyrophosphate exchange assay. acs.org This analysis revealed that the enzyme had a higher catalytic efficiency (kcat/Kₘ) for D,L-N-acetylphosphinothricin (3.5 μM⁻¹ min⁻¹) compared to L-N-acetyldemethylphosphinothricin (0.5 μM⁻¹ min⁻¹), suggesting the former may be the preferred physiological substrate. acs.org Such kinetic data are crucial for understanding the substrate preferences and efficiency of each enzymatic step in the pathway.

Table 2: Selected Kinetic Parameters of Enzymes Related to this compound

Enzyme (Source)SubstrateKₘkcatkcat/KₘReference
Phosphinothricin Acetyltransferase (BAR) (S. hygroscopicus)L-Phosphinothricin132 µMNot ReportedNot Reported biorxiv.org
RePAT (Rhodococcus sp. YM12)L-Phosphinothricin76 µM131 min⁻¹1.72 x 10⁶ M⁻¹min⁻¹ researchgate.netresearchgate.net
DR_1182 (Deinococcus radiodurans)L-Phosphinothricin140 ± 20 µM6.3 ± 0.2 s⁻¹4.5 x 10⁴ M⁻¹s⁻¹ nih.gov
GK0593 (Geobacillus kaustophilus)L-Phosphinothricin310 ± 30 µM1.8 ± 0.04 s⁻¹5.8 x 10³ M⁻¹s⁻¹ nih.gov
PhsA (NRPS) (S. viridochromogenes)D,L-N-acetylphosphinothricinNot ReportedNot Reported3.5 µM⁻¹min⁻¹ (apparent) acs.org
PhsA (NRPS) (S. viridochromogenes)L-N-acetyldemethylphosphinothricinNot ReportedNot Reported0.5 µM⁻¹min⁻¹ (apparent) acs.org

Mechanistic Roles and Applications in Plant Biology Research

Basis of Herbicide Resistance in Genetically Engineered Plants

The primary mechanism of resistance to the herbicide L-phosphinothricin in genetically modified plants is the enzymatic detoxification of the herbicide into N-Acetyl-L-phosphinothricin. This biotransformation is central to the plant's ability to withstand the herbicide's phytotoxic effects.

The basis for glufosinate (B12851) resistance in many transgenic crops lies in the introduction of a gene that encodes the enzyme phosphinothricin (B1261767) acetyltransferase (PAT) or bialaphos (B1667065) resistance (BAR) protein. biorxiv.orgosti.gov These enzymes, originally isolated from soil bacteria like Streptomyces hygroscopicus and Streptomyces viridochromogenes, catalyze the transfer of an acetyl group from acetyl-coenzyme A to the amino group of L-phosphinothricin. biorxiv.orgnih.gov This reaction converts the potent herbicide into the non-phytotoxic compound this compound. nih.govoecd.org

In untransformed plants, L-phosphinothricin undergoes a different metabolic fate, typically deamination to 4-methylphosphinico-2-oxo-butanoic acid, which is then decarboxylated to 3-methylphosphinico-propanoic acid. univ-rennes1.frnih.gov However, in transgenic plants expressing the pat or bar gene, the rapid N-acetylation of L-phosphinothricin effectively blocks this degradation pathway. univ-rennes1.frnih.govresearchgate.net The resulting this compound is a stable metabolite within the plant. univ-rennes1.frnih.govresearchgate.net Studies have shown that the level of resistance to glufosinate in transgenic maize hybrids is directly proportional to the expression level of the pat gene and the subsequent production of this compound. acs.org

It is worth noting that while the PAT enzyme shows a strong preference for L-phosphinothricin, it has been found to exhibit some non-specific activity, acetylating endogenous plant amino acids like aminoadipate and tryptophan, particularly during senescence when these amino acids are more abundant. biorxiv.orgosti.gov

L-phosphinothricin is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in plant nitrogen metabolism. univ-rennes1.frnih.govapsnet.orgacs.org GS is responsible for the assimilation of ammonia (B1221849) into glutamine. nih.govapsnet.org Inhibition of GS by L-phosphinothricin leads to a rapid and toxic accumulation of ammonia within the plant cells and a depletion of glutamine. nih.govoecd.orguniv-rennes1.fr This disruption of nitrogen metabolism is a primary cause of the herbicide's phytotoxicity, leading to cell death. oecd.orguniv-rennes1.fr

The conversion of L-phosphinothricin to this compound is the key to preventing this cascade of events. This compound does not inhibit glutamine synthetase. oecd.org By rapidly detoxifying L-phosphinothricin through acetylation, transgenic plants maintain the normal function of glutamine synthetase, thereby preventing the lethal buildup of ammonia and the depletion of essential amino acids. nih.govoecd.org This allows the plant to continue its normal metabolic processes even in the presence of the herbicide.

In resistant plants, the detoxification of L-phosphinothricin to this compound prevents these detrimental effects. By avoiding the inhibition of glutamine synthetase, the plant's photosynthetic machinery is protected from the toxic effects of ammonia accumulation and the disruption of amino acid metabolism. nih.govoecd.organnualreviews.org Consequently, resistant plants can maintain normal photosynthetic rates and cellular metabolism, allowing them to grow and develop unimpeded by the herbicide application. nih.gov

Utilization in Conditional Sterility Systems

Beyond its role in herbicide resistance, this compound has been ingeniously repurposed as a pro-herbicide in the development of conditional male sterility systems in plants. These systems are valuable tools for producing hybrid seeds.

A conditional male sterility system has been engineered where plants are transformed with a gene that can convert the non-toxic this compound into the toxic L-phosphinothricin. frontiersin.orgnih.govslideserve.com In this system, this compound acts as a "pro-herbicide" – a substance that is itself non-toxic but can be converted into a phytotoxic compound within the plant.

The key to this system is the use of a deacetylase enzyme, such as the product of the argE gene from Escherichia coli, which is an N-acetyl-L-ornithine deacetylase. nih.govresearchgate.net This enzyme has been shown to effectively remove the acetyl group from this compound, thereby releasing the herbicidally active L-phosphinothricin. nih.govresearchgate.net When transgenic plants expressing this deacetylase are treated with this compound, the pro-herbicide is converted to the toxin, leading to localized cell death. nih.govresearchgate.net

To achieve male sterility, the expression of the deacetylase gene is precisely controlled to occur only in specific tissues of the flower. This is accomplished by fusing the coding sequence of the deacetylase gene to a tapetum-specific promoter, such as the TA29 promoter from tobacco. nih.govslideserve.com The tapetum is a nutritive layer of cells within the anther that is essential for pollen development.

By driving the expression of the deacetylase specifically in the tapetum, the conversion of this compound to L-phosphinothricin occurs only in these cells upon application of the pro-herbicide. nih.govgoogle.com The resulting localized cytotoxicity destroys the tapetum, leading to pollen abortion and rendering the plant male-sterile. nih.govslideserve.comgoogle.com The female reproductive parts of the flower remain unaffected, allowing the male-sterile plant to be cross-pollinated to produce hybrid seed. nih.gov This inducible system is advantageous because the plants are fertile in the absence of this compound treatment, simplifying the maintenance of the male-sterile line. nih.gov

This compound as a Research Tool and Biochemical Probe

This compound, the acetylated derivative of the herbicidal compound L-phosphinothricin, serves as a valuable molecule in plant biology research. Its formation in genetically modified plants and subsequent stability make it a useful tool for investigating metabolic and transport processes.

Studies on Plant Metabolic Pathways

The study of this compound provides a clear model for understanding how plants metabolize xenobiotics, particularly in the context of genetic modification. In transgenic plants engineered for herbicide resistance, a bacterial gene, such as pat from Streptomyces viridochromogenes or bar from Streptomyces hygroscopicus, is introduced. cropj.com These genes encode the enzyme phosphinothricin N-acetyltransferase (PAT). cropj.comuniv-rennes1.fr This enzyme specifically catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the free amino group of L-phosphinothricin, converting it into this compound. univ-rennes1.frresearchgate.net

This acetylation reaction is a detoxification process, as this compound is non-phytotoxic. nih.gov Its formation effectively blocks the primary metabolic pathway of L-phosphinothricin that occurs in non-transgenic plants. In untransformed plants, L-phosphinothricin is typically metabolized through deamination to 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is then decarboxylated to form 3-methylphosphinico-propanoic acid (MPP). univ-rennes1.frnih.gov

Research has shown that this compound is a stable end-product within the plant tissues. univ-rennes1.frnih.govnih.gov Studies in transgenic tobacco, carrot, and alfalfa have demonstrated that once formed, this compound does not undergo further significant degradation. nih.govnih.gov This metabolic stability allows researchers to use it as a marker to study the efficiency and activity of the PAT enzyme in different plant species and under various conditions. The level of this compound accumulation in maize hybrids, for instance, has been shown to be directly proportional to the expression level of the pat gene and the resulting degree of herbicide resistance. acs.org

Furthermore, the presence of the PAT enzyme and the subsequent production of N-acetylated compounds have been used to probe the specificity of acetyltransferases. Research has revealed that in addition to its primary substrate, the PAT enzyme (specifically the BAR variant) can exhibit nonspecific activity, acetylating endogenous amino acids like aminoadipate and tryptophan. biorxiv.org This has opened avenues for investigating the potential for unintended metabolic crosstalk when introducing foreign enzymes into a plant's metabolic network.

The contrasting metabolic fates of L-phosphinothricin in transgenic and non-transgenic plants are summarized in the table below.

Plant TypeKey Enzyme(s)Primary Metabolite(s) of L-phosphinothricin
Non-Transgenic Plant-specific aminotransferases and decarboxylases4-methylphosphinico-2-oxo-butanoic acid (PPO), 3-methylphosphinico-propanoic acid (MPP) univ-rennes1.frnih.gov
Transgenic (expressing pat or bar gene) Phosphinothricin N-acetyltransferase (PAT)This compound univ-rennes1.frnih.gov

Investigating Transport Mechanisms of Xenobiotics in Plants

This compound also serves as a useful probe for investigating the transport mechanisms of xenobiotics within plants. As a stable, non-toxic metabolite, its movement can be tracked throughout the plant to understand the pathways for systemic transport of small, modified amino acid-like compounds.

Studies have demonstrated that this compound is mobile within the plant. Following its synthesis in leaf cells, it is transported to other parts of the plant, including the upper regions and floral tissues. nih.govnih.gov Research on Brassica napus showed that acetyl-l-glufosinate (another term for this compound) is readily exported from treated leaves via the phloem to sink tissues, such as floral buds and anthers. nih.gov This mobility highlights its utility in studying long-distance transport processes.

The chemical nature of this compound, being an N-acetylated amino acid, provides a tool to probe specific classes of transporters. The acetylation of an amino acid can significantly alter its transport properties. For example, research on the transport of L-leucine versus N-acetyl-L-leucine has shown that while the former is primarily transported by high-affinity L-amino acid transporters (LATs), the acetylated form is recognized and transported by low-affinity, high-capacity organic anion transporters (OATs). biorxiv.org

This suggests that this compound could be used as a substrate to identify and characterize plant transporters responsible for moving N-acetylated compounds and other similar xenobiotics. By studying its uptake and distribution, researchers can gain insights into the activity of transporters that may not handle endogenous, non-acetylated amino acids. A patent has described that N-acetyl-phosphinothricin is stable in plant cells and can be transported into all cells, making it a candidate for targeted delivery systems when coupled with specific enzymes. google.com Its translocation and stability make it an effective molecule to investigate how plants handle and distribute modified, potentially foreign, compounds through their vascular systems.

Future Research Directions in N Acetyl L Phosphinothricin Studies

Elucidation of Unidentified Metabolites and Pathways

While the primary metabolic fate of L-phosphinothricin (L-Pt) in resistant plants is its conversion to N-Acetyl-L-phosphinothricin, the complete metabolic picture is not yet fully resolved. In untransformed plants and those with low expression of the phosphinothricin-N-acetyltransferase (pat) gene, L-Pt is metabolized into several compounds, including 4-methylphosphinico-2-oxo-butanoic acid (PPO) and 3-methylphosphinico-propanoic acid (MPP). nih.govnih.gov However, research has also pointed to the existence of at least one unidentified metabolite in these plants. nih.govuniv-rennes1.fr

Furthermore, even in transgenic plants that rapidly acetylate L-Pt, the resulting this compound has been observed to exist in a second, modified form that remains to be fully characterized. nih.govuniv-rennes1.fr The chemical structures of some of these previously unidentified metabolites, such as 4-methylphosphinico-2-hydroxy-butanoic acid (MHB), have been determined through techniques like HPLC and NMR. researchgate.net Future research will likely focus on identifying the remaining unknown metabolites and elucidating the enzymatic pathways responsible for their formation. This will provide a more complete understanding of L-phosphinothricin metabolism in both transgenic and non-transgenic systems.

Engineering of Improved PAT and Deacetylase Enzymes for Enhanced Biocatalysis

Phosphinothricin (B1261767) N-acetyltransferase (PAT) is the key enzyme responsible for conferring resistance to L-phosphinothricin by converting it to the inactive this compound. biorxiv.org The pat gene, originally isolated from Streptomyces viridochromogenes, and the related bar gene from Streptomyces hygroscopicus, have been widely used to develop herbicide-resistant crops. biorxiv.orgscielo.br However, the efficiency of these enzymes can vary in different plant species and cellular environments. scielo.br

Future research is focused on engineering improved PAT enzymes with enhanced catalytic activity and stability. scielo.br This includes site-directed mutagenesis to alter substrate specificity and improve kinetic parameters. biorxiv.orgscielo.br For instance, the crystal structures of PAT and BAR proteins have been resolved, providing a basis for structure-guided protein engineering to create variants with reduced off-target activities. biorxiv.orgrcsb.orgnih.gov

Conversely, deacetylase enzymes that can stereoselectively hydrolyze this compound back to the active L-phosphinothricin are also of interest for biocatalytic applications. researchgate.netgoogle.com The development of efficient deacetylases could be valuable for producing optically pure L-phosphinothricin. researchgate.net Research in this area involves mining for novel deacetylase genes, heterologous expression, and optimization of fermentation conditions to achieve high enzymatic activity. researchgate.net For example, a deacetylase from Arenimonas malthae has been successfully expressed in Pichia pastoris for the kinetic resolution of racemic N-acetyl-glufosinate. researchgate.net

Advanced Structural and Mechanistic Investigations of Related Enzymes

A deeper understanding of the enzymes involved in the metabolism of this compound and its precursors is crucial for both fundamental science and applied biotechnology. Advanced structural and mechanistic studies of phosphinothricin acetyltransferases (PAT) and related enzymes are ongoing. High-resolution crystal structures of PAT from various organisms, such as Pseudomonas syringae, have been solved, both alone and in complex with L-phosphinothricin. nih.govkcl.ac.uk These studies provide insights into the enzyme's active site, substrate specificity, and catalytic mechanism. biorxiv.orgnih.gov

Investigating the structural basis of substrate promiscuity in enzymes like BAR, which can acetylate other amino acids besides phosphinothricin, is an active area of research. biorxiv.orgnih.gov Understanding these off-target effects is important for the development of highly specific biocatalysts. Furthermore, the study of deacetylases capable of acting on this compound will benefit from detailed structural and mechanistic analyses to guide protein engineering efforts for improved performance. google.com

Exploration of Novel Biosynthetic Routes for Phosphinothricin Analogs

The discovery of novel biosynthetic pathways for phosphinothricin and its analogs holds promise for identifying new bioactive compounds. The biosynthetic gene cluster for phosphonothrixin (B1250619), a related herbicidal phosphonate (B1237965), has been identified and suggests the involvement of novel biochemistry. nih.govresearchgate.net While sharing early steps with other phosphonate pathways, such as the involvement of phosphoenolpyruvate (B93156) mutase, the phosphonothrixin pathway utilizes a unique set of enzymes for later modifications. nih.gov

Future research will likely focus on characterizing the functions of the remaining unassigned genes in such biosynthetic clusters to uncover new enzymatic reactions and potential new phosphinothricin analogs. nih.gov This exploration could lead to the development of novel herbicides or other valuable biochemicals. The "genome mining" approach, using known phosphonate biosynthesis genes as markers, is a powerful tool for discovering new pathways and compounds. mdpi.com

Deeper Understanding of Metabolic Flux and Compartmentation of this compound in Diverse Biological Systems

The efficiency of L-phosphinothricin detoxification in transgenic organisms depends not only on the catalytic activity of the PAT enzyme but also on the metabolic flux and subcellular compartmentation of this compound. In transgenic plants, both L-phosphinothricin and its metabolites, including this compound, are transported within the plant, preferentially to the upper regions. nih.govresearchgate.netnih.gov

Future research will aim to gain a more quantitative understanding of the metabolic flux through the acetylation pathway and the subsequent transport and storage of this compound. This includes investigating the role of different cellular compartments, such as chloroplasts and mitochondria, in these processes. genetics.ac.cngoogle.com Understanding how this compound is shuttled and stored within the cell is crucial for optimizing herbicide resistance in crops. This knowledge could also inform strategies for engineering microbial systems for the efficient biocatalytic production of L-phosphinothricin or related compounds.

Q & A

Q. What is the biochemical mechanism by which N-Acetyl-L-phosphinothricin (N-AcPt) induces male sterility in transgenic plants?

N-AcPt acts as a protoxin converted into the herbicidally active L-phosphinothricin (L-PPT) via deacetylation by the enzyme argE (N-acetyl-L-ornithine deacetylase). When argE is expressed under a tapetum-specific promoter (e.g., TA29), localized deacetylation in male reproductive tissues generates L-PPT, which inhibits glutamine synthetase, disrupting pollen development and inducing male sterility . Key validation methods include RT-qPCR for tissue-specific argE expression and microscopic analysis of pollen viability.

Q. How is N-AcPt synthesized for experimental use in plant biotechnology studies?

N-AcPt is typically synthesized via organic acetylation of DL-phosphinothricin (DL-PPT). The process involves reacting DL-PPT with acetic anhydride under controlled pH and temperature, followed by purification using column chromatography or recrystallization. Purity (>98%) is verified via HPLC and mass spectrometry, with protocols optimized to minimize byproducts like N-acetyl-D-phosphinothricin, which lacks bioactivity .

Q. What safety protocols are recommended for handling N-AcPt in laboratory settings?

While N-AcPt itself is non-toxic, its metabolite L-PPT is a potent herbicide. Researchers should use personal protective equipment (PPE), including gloves and lab coats, and conduct experiments in fume hoods. Waste must be neutralized with alkaline solutions to hydrolyze residual L-PPT. Emergency measures for accidental exposure include rinsing affected areas with water and seeking medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in N-AcPt's role as a detoxification product versus a protoxin in different experimental systems?

N-AcPt’s dual role depends on enzymatic context:

  • In herbicide-resistant crops , phosphinothricin acetyltransferase (PAT) acetylates L-PPT into non-toxic N-AcPt, conferring resistance .
  • In male-sterility systems , argE reverses this process, regenerating L-PPT . To avoid misinterpretation, researchers must confirm the presence/absence of PAT or argE in their systems using enzyme activity assays (e.g., spectrophotometric monitoring of acetyl-CoA consumption) and validate with genetic knockouts .

Q. What experimental design considerations are critical for ensuring tissue-specific activity of N-AcPt in transgenic organisms?

  • Promoter specificity : Use validated tissue-specific promoters (e.g., TA29 for tapetum) and confirm localization via GUS staining or fluorescent reporters .
  • Dosage optimization : Titrate N-AcPt concentrations to balance efficacy (complete male sterility) and off-target effects. Dose-response curves in hydroponic or foliar application systems are recommended .
  • Environmental controls : Light intensity and photoperiod influence metabolic rates of deacetylation; replicate experiments under standardized growth conditions .

Q. How can researchers address variability in N-AcPt-to-L-PPT conversion efficiency across plant species?

Variability arises from differences in argE expression levels, vascular transport of N-AcPt, and endogenous acetyltransferase activity. Strategies include:

  • Stacking genetic components : Co-expressing argE with transporters (e.g., phloem-specific SWEET genes) to enhance protoxin delivery .
  • Metabolic profiling : Use LC-MS/MS to quantify L-PPT accumulation in target tissues and adjust application timing .

Q. What biosafety concerns arise from using N-AcPt in genetically engineered crops, and how can they be mitigated?

  • Horizontal gene transfer : Avoid bacterial homologs of argE (e.g., use codon-optimized plant-specific variants) to reduce risks of gene flow to soil microbes .
  • Ecotoxicity : Conduct soil microbiome analyses post-N-AcPt application to assess impacts on non-target organisms. Confinement protocols (e.g., physical barriers) are critical in field trials .

Methodological Resources

  • Quantitative analysis : HPLC with UV detection (λ = 210 nm) for N-AcPt and L-PPT quantification .
  • Enzyme activity assays : Spectrophotometric measurement of argE activity using N-acetyl-L-ornithine as a substrate .
  • Gene expression validation : RNA in situ hybridization or scRNA-seq for tissue-specific promoter validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.